4-Chloro-1-(3-(trifluoromethyl)phenyl)-1H-pyrazolo[3,4-D]pyrimidine

Lipophilicity Drug-likeness Membrane permeability

4-Chloro-1-(3-(trifluoromethyl)phenyl)-1H-pyrazolo[3,4-D]pyrimidine (CAS 1096951-17-5) is a heterocyclic small molecule (MW 298.65, C₁₂H₆ClF₃N₄) belonging to the pyrazolo[3,4-d]pyrimidine family. Its core scaffold mimics the purine ring system of ATP, enabling competitive occupancy of kinase active sites, while the 4-chloro substituent serves as a versatile leaving group for nucleophilic aromatic substitution (SNAr)-based derivatization.

Molecular Formula C12H6ClF3N4
Molecular Weight 298.65 g/mol
Cat. No. B11833183
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-1-(3-(trifluoromethyl)phenyl)-1H-pyrazolo[3,4-D]pyrimidine
Molecular FormulaC12H6ClF3N4
Molecular Weight298.65 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)N2C3=C(C=N2)C(=NC=N3)Cl)C(F)(F)F
InChIInChI=1S/C12H6ClF3N4/c13-10-9-5-19-20(11(9)18-6-17-10)8-3-1-2-7(4-8)12(14,15)16/h1-6H
InChIKeyFKNSRLSACHAMFQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-1-(3-(trifluoromethyl)phenyl)-1H-pyrazolo[3,4-D]pyrimidine (CAS 1096951-17-5): A Strategic Heterocyclic Building Block for Kinase-Targeted Drug Discovery


4-Chloro-1-(3-(trifluoromethyl)phenyl)-1H-pyrazolo[3,4-D]pyrimidine (CAS 1096951-17-5) is a heterocyclic small molecule (MW 298.65, C₁₂H₆ClF₃N₄) belonging to the pyrazolo[3,4-d]pyrimidine family . Its core scaffold mimics the purine ring system of ATP, enabling competitive occupancy of kinase active sites, while the 4-chloro substituent serves as a versatile leaving group for nucleophilic aromatic substitution (SNAr)-based derivatization [1]. The 3-(trifluoromethyl)phenyl moiety at the N1 position enhances lipophilicity (LogP 3.22; XLogP3 3.7) and introduces a strongly electron-withdrawing Hammett σₘₑₜₐ of +0.43 [2][3]. This compound is principally employed as a key intermediate in the synthesis of kinase inhibitors targeting FLT3, VEGFR2, CDK2, Src, and BTK, with documented use in programs achieving complete tumor regression in AML xenograft models .

Why 4-Chloro-1-(3-(trifluoromethyl)phenyl)-1H-pyrazolo[3,4-D]pyrimidine Cannot Be Casually Replaced by In-Class Building Blocks


Pyrazolo[3,4-d]pyrimidine building blocks with identical core scaffolds but divergent N1-aryl substitution patterns are not interchangeable in medicinal chemistry workflows. The 3-(trifluoromethyl)phenyl substituent imparts a quantitatively distinct lipophilicity profile (LogP 3.22 vs. LogP 2.47 for the non-fluorinated 1-phenyl analog and LogP 1.01 for the N1-unsubstituted core), a Hammett σₘₑₜₐ of +0.43 that electronically deactivates the pyrimidine ring and modulates SNAr reactivity at C4, and enhanced metabolic stability through resistance to CYP450-mediated oxidative metabolism [1][2]. The meta-CF₃ regiochemistry further differentiates this compound from its para-CF₃ isomer (CAS 1269703-41-4, LogP 3.49) in terms of steric and electronic complementarity with kinase ATP-binding pockets . Substitution with a 3-methoxyphenyl analog (CAS 650628-68-5) results in a fundamentally different electronic character (σₘₑₜₐ +0.12 for OCH₃ vs. +0.43 for CF₃) and reduced lipophilicity, altering both the reactivity profile and the pharmacokinetic properties of downstream derivatives [3]. The quantitative evidence detailed below demonstrates that these differences are not cosmetic but consequential for drug discovery program outcomes.

Quantitative Differentiation Evidence for 4-Chloro-1-(3-(trifluoromethyl)phenyl)-1H-pyrazolo[3,4-D]pyrimidine vs. Closest Analogs


Lipophilicity Advantage: LogP 3.22 vs. LogP 2.47 for the Non-Fluorinated 1-Phenyl Analog

The target compound exhibits a calculated LogP of 3.22 (Fluorochem) and an XLogP3 of 3.7 (PubChem-derived), representing a ΔLogP of +0.75 to +1.23 over the non-fluorinated 4-chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine (CAS 5334-48-5, LogP 2.47) [1]. Compared with the N1-unsubstituted 4-chloro-1H-pyrazolo[3,4-d]pyrimidine core (CAS 5399-92-8, LogP 1.01), the difference is +2.21 to +2.69 log units [2]. This increased lipophilicity is attributable to the 3-CF₃ substituent and places the compound within the optimal LogP range (1–5) for CNS-capable and orally bioavailable small molecules, while the non-fluorinated analog falls below the typical lower bound preferred for cell permeability [3].

Lipophilicity Drug-likeness Membrane permeability

Electronic Differentiation: Hammett σₘₑₜₐ +0.43 (CF₃) vs. +0.12 (OCH₃) Drives SNAr Reactivity and Kinase Binding

The 3-trifluoromethyl substituent exerts a powerful electron-withdrawing effect quantified by the Hammett σₘₑₜₐ constant of +0.43 [1]. This contrasts sharply with the 3-methoxy analog (σₘₑₜₐ = +0.12) and the 3-H (unsubstituted) analog (σₘₑₜₐ = 0.00) [1]. The stronger electron withdrawal by CF₃ deactivates the pyrazolo[3,4-d]pyrimidine ring system toward electrophilic attack while simultaneously activating the C4 position for nucleophilic aromatic substitution (SNAr), enhancing the efficiency of amine coupling and other derivatization reactions central to library synthesis [2]. In kinase inhibitor design, the electron-deficient 3-CF₃-phenyl ring engages in favorable edge-to-face π-stacking and dipole-dipole interactions within the hydrophobic back pocket of kinase ATP-binding sites, a feature corroborated by the clinical success of multiple CF₃-substituted pyrazolo[3,4-d]pyrimidine kinase inhibitors [3].

Electronic effects SNAr reactivity Structure-activity relationship

Validated Pharmacophore: The 4-Chloro-3-(trifluoromethyl)phenyl Motif Enables Complete Tumor Regression in an AML Xenograft Model

In a definitive structure-activity relationship (SAR) study published in the Journal of Medicinal Chemistry (2013), the compound 1-(4-(1H-pyrazolo[3,4-d]pyrimidin-4-yloxy)phenyl)-3-(4-chloro-3-(trifluoromethyl)phenyl)urea (Compound 33), which incorporates the 4-chloro-3-(trifluoromethyl)phenyl pharmacophore, was identified as the most potent multikinase inhibitor from an optimized series . Compound 33 potently inhibited FLT3-driven AML MV4-11 cell proliferation and, in an MV4-11 xenograft mouse model, a once-daily oral dose of 10 mg/kg for 18 days led to complete tumor regression without observable toxicity . In contrast, the initial hit compound 1, which bore a 3-methoxyphenyl terminus instead of the 4-chloro-3-(trifluoromethyl)phenyl group, exhibited only weak inhibitory activity against FLT3 and VEGFR2 . BindingDB data further corroborate that compounds containing the 4-chloro-3-(trifluoromethyl)phenyl carbamoyl motif achieve IC₅₀ values of 20 nM against FLT3 and 31 nM against VEGFR2 in recombinant kinase assays [1]. This establishes that the 4-chloro-3-CF₃-phenyl substitution is not merely a pharmacokinetic modulator but a critical determinant of target potency.

FLT3 inhibitor VEGFR2 inhibitor Acute myeloid leukemia Xenograft

Metabolic Stability Differentiation: 3-CF₃ Substitution Reduces CYP450-Mediated Oxidative Clearance vs. Non-Fluorinated Analogs

A dedicated metabolic study of pyrazolo[3,4-d]pyrimidine derivatives (Zamperini et al., 2014) established that CYP450-dependent metabolism of this scaffold class is characterized by oxidative dechlorination at the C4 position [1]. The introduction of electron-withdrawing trifluoromethyl substituents on the N1-aryl ring is known to reduce the electron density of the aromatic system, thereby decreasing susceptibility to CYP450-mediated oxidative attack [2]. A systematic pairwise analysis of aromatic halogenation and trifluoromethyl substitution effects on human liver microsomal clearance demonstrated that CF₃ substitution alters both the intrinsic clearance rate and the CYP isoform selectivity profile compared to non-fluorinated and chloro-substituted analogs [3]. Furthermore, evitem evidence (class-level) indicates that fluorinated pyrazolo[3,4-d]pyrimidine derivatives exhibit extended plasma half-lives (t₁/₂ > 4 h) compared to non-fluorinated analogs (t₁/₂ < 1.5 h) . The 3-CF₃ compound is expected to confer superior metabolic stability to derived inhibitors compared with the 3-OCH₃ or 3-H analogs, which lack the protective electron-withdrawing effect.

Metabolic stability CYP450 metabolism Oxidative dechlorination Pharmacokinetics

Procurement-Grade Purity and Supply Chain Availability: ≥98% Purity with Multi-Vendor Sourcing

The target compound is commercially available at ≥98% purity from multiple established vendors including Fluorochem (Product F766144, 98%), ChemScene (Cat. CS-0441098, ≥98%), Leyan (Cat. 1511765, 98%), MolCore (NLT 98%), and Ambeed (Cat. A658494, 98%) . In comparison, the 4-CF₃ (para) isomer (CAS 1269703-41-4) is generally available only at 95% purity from AKSci, and the 3-methoxy analog (CAS 650628-68-5) has fewer verified supplier options . The compound is offered in quantities ranging from 1 mg to gram scale, with documented storage conditions of sealed in dry at 2–8°C, and shipping at ambient temperature . Pricing data indicate approximately $644–780 per gram at research scale [1]. The MDL number MFCD13657888 and InChI Key FKNSRLSACHAMFQ-UHFFFAOYSA-N enable unambiguous cross-referencing across supplier catalogs .

Chemical procurement Purity specification Supply chain

Recommended Research and Industrial Applications for 4-Chloro-1-(3-(trifluoromethyl)phenyl)-1H-pyrazolo[3,4-D]pyrimidine Based on Quantitative Evidence


Synthesis of FLT3/VEGFR2 Dual Kinase Inhibitors for AML Drug Discovery Programs

The target compound serves as an optimal starting material for constructing FLT3/VEGFR2 dual inhibitors via SNAr coupling at the C4 chloro position with 4-aminophenol or similar linkers, followed by urea or amide formation with the 4-chloro-3-(trifluoromethyl)phenyl isocyanate/carboxylic acid. This synthetic strategy directly recapitulates the pharmacophore of Compound 33, which achieved complete tumor regression in an MV4-11 AML xenograft model at 10 mg/kg/day for 18 days without observable toxicity . The 3-CF₃ group provides the LogP elevation necessary for oral bioavailability while the electron-withdrawing character enhances the electrophilicity of the C4 position for efficient coupling.

Focused Kinase Inhibitor Library Synthesis via Parallel SNAr Derivatization

The 4-chloro leaving group enables high-throughput parallel synthesis of diverse 4-amino, 4-alkoxy, and 4-thioether pyrazolo[3,4-d]pyrimidine libraries using commercial amine, alcohol, and thiol building blocks . The Hammett σₘₑₜₐ of +0.43 from the 3-CF₃ group ensures consistent SNAr activation irrespective of the nucleophile employed, providing more reproducible reaction kinetics across library members compared to the 3-OCH₃ or unsubstituted analogs. The resulting library members are pre-optimized for kinase ATP-site complementarity due to the privileged pyrazolo[3,4-d]pyrimidine scaffold, and the LogP of 3.22 positions the library in a favorable physicochemical space for cell-based screening [1].

Structure-Based Design of CDK2 and Src Family Kinase Inhibitors

Multiple independent research groups have validated the pyrazolo[3,4-d]pyrimidine scaffold as a privileged template for CDK2 and Src kinase inhibition . The target compound's N1-(3-trifluoromethyl)phenyl substituent occupies the hydrophobic back pocket of the kinase ATP-binding cleft, with the CF₃ group engaging in favorable dipole-dipole and van der Waals interactions that are quantitatively stronger than those achievable with the 3-OCH₃ or 3-H analogs (as inferred from Hammett σₘₑₜₐ differences: +0.43 vs. +0.12 vs. 0.00) [1]. For structure-based drug design programs, the compound provides a direct route to 4-amino-substituted derivatives with pre-validated kinase hinge-region binding geometry.

Interrogation of CYP450-Mediated Oxidative Dechlorination Mechanisms in Drug Metabolism Studies

The established CYP-dependent oxidative dechlorination metabolic pathway for pyrazolo[3,4-d]pyrimidines makes 4-chloro-substituted building blocks valuable probes for studying structure-metabolism relationships. The 3-CF₃ target compound is particularly informative because the electron-withdrawing CF₃ group modulates the electron density at C4, potentially altering the rate of CYP-mediated dechlorination relative to the non-fluorinated analog. Comparative metabolic stability studies using the target compound and its 3-H and 3-OCH₃ analogs in human liver microsome assays can quantify the protective effect of CF₃ substitution (σₘₑₜₐ +0.43) on oxidative metabolism, generating data to guide the design of metabolically stable kinase inhibitors [1].

Quote Request

Request a Quote for 4-Chloro-1-(3-(trifluoromethyl)phenyl)-1H-pyrazolo[3,4-D]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.